4-(1,2,4-Triazol-1-yl)phenylhydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9N5/c9-12-7-1-3-8(4-2-7)13-6-10-5-11-13/h1-6,12H,9H2 |
InChI Key |
BNHUCBZAFPGKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)N2C=NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1,2,4 Triazol 1 Yl Phenylhydrazine and Analogues
Direct Synthetic Routes to 4-(1,2,4-Triazol-1-yl)phenylhydrazine
A direct, one-pot synthesis of this compound is not prominently described in the scientific literature. The synthesis is typically achieved through a more strategic, multi-step sequence involving the formation of a stable precursor that is subsequently converted to the desired phenylhydrazine (B124118).
Conventional Synthetic Approaches
The most logical and conventionally practiced route to this compound involves a two-stage process:
Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole: This intermediate is prepared via a nucleophilic aromatic substitution reaction. 1,2,4-Triazole (B32235) is reacted with 4-fluoronitrobenzene. nih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The sodium salt of 1,2,4-triazole, generated in situ, acts as the nucleophile, displacing the fluoride (B91410) from the activated nitrobenzene (B124822) ring.
Reduction of the Nitro Group: The nitro group of 1-(4-nitrophenyl)-1H-1,2,4-triazole is then reduced to an amino group to yield 4-(1,2,4-triazol-1-yl)aniline. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. nih.gov This method is efficient and provides a clean product.
Conversion of the Amino Group to a Hydrazine (B178648): The final step is the transformation of the amino group of 4-(1,2,4-triazol-1-yl)aniline into a hydrazine moiety. This is a standard procedure in organic synthesis involving two key steps:
Diazotization: The primary aromatic amine is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form a diazonium salt.
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. An alternative method involves the use of triphenylphosphine.
An example of a similar conversion involves suspending 4-[1H-1,2,4-triazol-1-ylmethyl]benzenamine in concentrated hydrochloric acid, cooling to -15 to -10°C, and then slowly adding a solution of sodium nitrite. google.com
Green Chemistry Methodologies (e.g., Microwave-Assisted Synthesis)
Microwave-assisted synthesis has emerged as a green chemistry approach that can significantly reduce reaction times and improve yields in the synthesis of 1,2,4-triazole derivatives. pnrjournal.comnih.gov This methodology can be applied to the synthesis of the key precursor, 1-(4-nitrophenyl)-1H-1,2,4-triazole.
The reaction between 1,2,4-triazole and 4-fluoronitrobenzene can be efficiently conducted in a microwave reactor. The use of microwave irradiation can accelerate the rate of the nucleophilic aromatic substitution, leading to shorter reaction times compared to conventional heating methods. nih.gov This approach aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of high-boiling solvents.
| Reaction Step | Conventional Method | Microwave-Assisted Method |
| Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole | Reaction of 1,2,4-triazole with 4-fluoronitrobenzene in DMF with NaH at room temperature for 18 hours. nih.govresearchgate.net | Reaction in a microwave reactor, often leading to significantly shorter reaction times (e.g., minutes instead of hours). nih.gov |
| Reduction of Nitro Group | Catalytic hydrogenation with Pd/C and H₂ gas. nih.gov | While not specifically detailed for this substrate, catalytic transfer hydrogenation using a hydrogen donor in a microwave reactor is a possible green alternative. |
| Aniline to Hydrazine Conversion | Diazotization with NaNO₂/HCl at 0-5°C, followed by reduction with SnCl₂. | Not typically performed under microwave irradiation due to the instability of diazonium salts at elevated temperatures. |
Synthesis of Key Precursors and Intermediates for Triazolylphenylhydrazine Frameworks
The core of the target molecule is the 1,2,4-triazole ring. Understanding the methods for its formation is crucial for the synthesis of analogues and derivatives.
Strategies for 1,2,4-Triazole Ring Formation
Several named reactions are fundamental to the synthesis of the 1,2,4-triazole heterocyclic system. These reactions can be adapted to produce a variety of substituted triazoles, which can then be elaborated to form different triazolylphenylhydrazine analogues.
The Pellizzari reaction, discovered by Guido Pellizzari in 1911, involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.org The reaction typically requires high temperatures and can have limitations in terms of the diversity of substituents on the final triazole ring. wikipedia.org
The mechanism proceeds through the initial attack of the hydrazide nitrogen on the amide carbonyl, followed by a series of condensation and cyclization steps to form the aromatic triazole ring. wikipedia.org
Modifications to the classical Pellizzari reaction have been developed to improve yields and broaden its scope. One significant advancement is the use of microwave irradiation, which can shorten reaction times and increase the efficiency of the cyclization process. wikipedia.org
The Einhorn–Brunner reaction is another classical method for the synthesis of 1,2,4-triazoles, involving the reaction of imides with alkyl or aryl hydrazines in the presence of a weak acid. wikipedia.orgwikipedia.org This reaction can lead to a mixture of isomeric triazoles if the imide is unsymmetrical. wikipedia.org The regioselectivity is influenced by the nature of the substituents on the imide, with the group derived from the stronger carboxylic acid preferentially occupying the 3-position of the triazole ring. wikipedia.org
The mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups of the imide, followed by cyclization and dehydration to form the aromatic 1,2,4-triazole ring. wikipedia.org
Adaptations of the Einhorn–Brunner reaction can involve the use of various substituted hydrazines and diacylamines to generate a library of 1,2,4-triazole derivatives. These derivatives can then be further functionalized to produce a range of triazolylphenylhydrazine analogues.
| Reaction | Reactants | Product | Key Features |
| Pellizzari Reaction | Amide and Acyl Hydrazide | 1,2,4-Triazole | High temperatures, can have low yields. Microwave irradiation can improve efficiency. wikipedia.org |
| Einhorn–Brunner Reaction | Imide and Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Acid-catalyzed. Regioselectivity depends on imide substituents. wikipedia.org |
Cyclization of Hydrazide Derivatives
The formation of the 1,2,4-triazole ring is a key step in the synthesis of these compounds, and the cyclization of hydrazide derivatives is a common and versatile approach. This method involves the reaction of a hydrazide with a suitable one-carbon donor, leading to the closure of the five-membered triazole ring.
One established method involves the reaction of a hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). This initially forms a dithiocarbazinate intermediate. Subsequent treatment of this intermediate with hydrazine hydrate (B1144303) can lead to the formation of a 4-amino-5-mercapto-1,2,4-triazole. For instance, 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide reacts with CS₂/KOH to form an oxadiazole intermediate, which upon treatment with hydrazine hydrate, yields a triazole derivative. chemistryjournal.net
Another approach is the reaction of acyl hydrazides with isothiocyanates. For example, the reaction of isonicotinic acid hydrazide with phenylisothiocyanate yields 1-isonicotinoyl-4-phenyl thiosemicarbazide (B42300). This thiosemicarbazide can then be cyclized in the presence of a base, such as 2N NaOH, to form the corresponding 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. researchgate.net
The Einhorn-Brunner reaction provides another route, involving the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.comresearchgate.net Similarly, the Pellizzari reaction utilizes the reaction of an amide with an acyl hydrazide to construct the 1,2,4-triazole ring. researchgate.net Microwave-assisted synthesis has also been employed for the condensation of hydrazides with nitriles, offering a rapid and efficient method for forming 3,5-disubstituted-1,2,4-triazoles. nih.gov
A summary of representative cyclization reactions of hydrazide derivatives is presented in the table below.
| Starting Hydrazide | Reagents | Product Type | Reference |
| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide | 1. CS₂/KOH 2. Hydrazine hydrate | 1,2,4-Triazole derivative | chemistryjournal.net |
| Isonicotinic acid hydrazide | 1. Phenylisothiocyanate 2. 2N NaOH | 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | researchgate.net |
| 2-Fluorobenzohydrazide | t-Butyl-1-cyanopiperazine carboxylate | 3,5-Disubstituted-1,2,4-triazole-based piperazine | nih.gov |
| Substituted aryl hydrazides | Hydrazine hydrate (microwave) | N4-amino-1,2,4-triazoles | scispace.com |
Approaches for Hydrazinophenyl Moiety Installation and Functionalization
The introduction and modification of the hydrazinophenyl group are crucial for the synthesis of this compound and its analogues. A common method for installing a hydrazinophenyl moiety is through the diazotization of a corresponding aniline, followed by reduction. For example, substituted anilines can be treated with sodium nitrite in an acidic medium to form a diazonium salt, which is then reduced, often using a reagent like tin(II) chloride or sodium sulfite, to yield the phenylhydrazine derivative. nih.gov
Once the phenylhydrazine is formed, it can be further functionalized. For instance, the reaction of phenylhydrazine with oxamide-derived amidine reagents under mild conditions can efficiently generate 1,5-disubstituted-1,2,4-triazole derivatives. nih.gov This approach is practical for creating triazoles with carboxamide or carboxylate functionalities at the 5-position. organic-chemistry.org
Furthermore, the phenylhydrazine moiety can be incorporated into more complex heterocyclic systems. For example, the reaction of a substituted phenylhydrazine with a dicarbonyl compound can lead to the formation of pyrazole (B372694) derivatives through cyclocondensation. nih.gov
The table below summarizes some approaches for the installation and functionalization of the hydrazinophenyl moiety.
| Starting Material | Reagents | Product Type | Reference |
| Substituted anilines | 1. NaNO₂/H⁺ 2. SnCl₂ or Na₂SO₃ | Substituted phenylhydrazines | nih.gov |
| Phenylhydrazine hydrochloride | Oxamide-derived amidine reagents | 1,5-Disubstituted-1,2,4-triazoles | nih.gov |
| Phenylhydrazine | Dicarbonyl ester | Phenyl-substituted pyrazole carboxylate | nih.gov |
| 4-Fluoroaniline | 1. Methyl iodide/K₂CO₃ 2. 4-Bromobenzoic acid hydrazide | N-methyl-4-aminophenyl derivative linked to a hydrazide | scispace.com |
Derivatization Strategies and Analogue Synthesis via this compound
This compound is a versatile building block for the synthesis of a wide range of derivatives and analogues through various chemical transformations of its hydrazine functional group.
Condensation Reactions for Hydrazone Formation
The condensation of this compound with aldehydes and ketones is a straightforward method for the formation of hydrazones. libretexts.org This reaction typically proceeds by heating the reactants in a suitable solvent, often with a catalytic amount of acid. nih.gov The resulting hydrazones are valuable intermediates for the synthesis of other heterocyclic compounds or can be target molecules themselves.
For example, phenylhydrazine and its derivatives react with various aromatic aldehydes in glacial acetic acid upon refluxing to yield the corresponding benzylidene hydrazone derivatives. scirp.org Similarly, the reaction of substituted phenylhydrazines with 2,6-hydroxyacetophenone in anhydrous ethanol (B145695) with a few drops of acetic acid as a catalyst leads to the formation of the corresponding hydrazone. nih.gov These reactions demonstrate the broad applicability of this condensation reaction for creating a diverse library of hydrazone derivatives.
The table below provides examples of condensation reactions for hydrazone formation.
| Hydrazine Derivative | Carbonyl Compound | Conditions | Product Type | Reference |
| Phenylhydrazine | Aromatic aldehydes | Glacial acetic acid, reflux | Benzylidene hydrazones | scirp.org |
| Substituted phenylhydrazines | 2,6-Hydroxyacetophenone | Anhydrous ethanol, acetic acid catalyst, 60°C | Substituted hydrazones | nih.gov |
| Phenylhydrazine | Various carbonyl compounds | Catalytic amine buffers, pH 7.4 | Phenylhydrazones | researchgate.net |
Cyclization Reactions to Form Fused Heterocyclic Systems
The this compound moiety can be used to construct a variety of fused heterocyclic systems. These reactions often involve the cyclization of an intermediate formed from the reaction of the hydrazine with a suitable polyfunctional molecule.
A prominent example is the synthesis of triazolopyrimidines. These fused systems can be prepared by the annulation of a 1,2,4-triazole nucleus to a pyrimidine (B1678525) ring or vice versa. nih.gov One synthetic strategy involves the reaction of 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.gov The hydrazine group of a triazolyl phenylhydrazine can react with a β-ketoester, for instance, leading to the formation of a pyrazolone (B3327878) ring, which can then be further cyclized to form a pyrazolotriazolopyrimidine system.
Another approach involves the reaction of 4-amino-1,2,4-triazole (B31798) derivatives with carbodiimides, which, after a base-catalyzed cyclization, yield 1,2,4-triazolo[4,3-b] rsc.orgorganic-chemistry.orgfrontiersin.orgtriazoles. rsc.org Furthermore, the reaction of 4-amino-3-mercapto-1,2,4-triazoles with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives. researchgate.net
The following table summarizes some cyclization reactions to form fused heterocyclic systems.
| Starting Triazole Derivative | Reagents | Fused System Formed | Reference |
| 4-Amino-1,2,4-triazole | Diarylcarbodiimides, base | 1,2,4-Triazolo[4,3-b] rsc.orgorganic-chemistry.orgfrontiersin.orgtriazole | rsc.org |
| 3-Amino-1,2,4-triazole | 1,3-Dicarbonyl compounds | 1,2,4-Triazolo[1,5-a]pyrimidine | nih.gov |
| 4-Amino-3-mercapto-1,2,4-triazole | Acetylacetone or Ethyl acetoacetate | 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazine | researchgate.net |
| 5-Amino-pyrazole-4-carbonitrile | Various hydrazides | Pyrazolo[3,4-d]pyrimidine | researchgate.net |
Formation of Schiff Bases
Schiff bases are readily formed through the condensation reaction of the primary amino group of the hydrazine moiety in this compound with various aldehydes. This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol or acetic acid.
For instance, 4-amino-3-methyl-s-triazole-5-thiol reacts with aromatic aldehydes in boiling acetic acid to produce uncyclized Schiff's bases. nih.gov Similarly, 2-[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can be converted to its Schiff base derivatives by reacting with various aldehydes. nih.gov These Schiff bases are important intermediates for further synthetic transformations, such as the synthesis of Mannich bases or other heterocyclic systems. chemistryjournal.net
Examples of Schiff base formation are presented in the table below.
| Starting Hydrazine/Hydrazide | Aldehyde | Conditions | Product Type | Reference |
| 4-Amino-3-methyl-s-triazole-5-thiol | Aromatic aldehydes | Boiling acetic acid | Uncyclized Schiff's bases | nih.gov |
| 2-[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | Various aldehydes | - | Schiff base derivatives | nih.gov |
| 4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl derivative | 1,4-Dicarbaldehyde | Reflux | Schiff base | rdd.edu.iq |
Mannich Base Syntheses
Mannich bases can be synthesized from this compound or its derivatives through the Mannich reaction. This reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. The triazole ring itself or a substituent on the phenylhydrazine moiety can possess an active hydrogen atom suitable for this reaction.
For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be converted to its Mannich base derivatives by reacting with various amines in the presence of formaldehyde. researchgate.net In another instance, Schiff bases derived from 4-amino-3-methyl-s-triazole-5-thiol react with primary or secondary amines and formaldehyde in ethanol at room temperature to afford the corresponding Mannich bases. nih.gov The synthesis of Mannich bases from 1,2,4-triazoles is a well-established method to introduce additional aminoalkyl moieties, which can be beneficial for modulating the pharmacological properties of the parent molecule. psu.edu
The table below provides examples of Mannich base syntheses.
| Starting Compound | Reagents | Product Type | Reference |
| 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Formaldehyde, various amines | Mannich base derivatives | researchgate.net |
| Schiff's bases of 4-amino-3-methyl-s-triazole-5-thiol | Formaldehyde, primary or secondary amines | Mannich bases | nih.gov |
| 5-{[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole-2-thiol | Formaldehyde, 2-(4-morpholino)ethylamine | Mannich base derivative | nih.gov |
| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide derived oxadiazole | Hydrazine hydrate, then Mannich reaction | Triazole with Mannich base side chain | chemistryjournal.net |
Metal-Catalyzed Coupling Reactions for Arylation
Metal-catalyzed arylation reactions are powerful tools for forming C-N bonds and are central to the synthesis of N-aryl triazoles. The two most prominent methods in this category are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann coupling. These reactions facilitate the coupling of a triazole (or its precursor) with an aryl halide or a related electrophile.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig reaction has emerged as a versatile and widely used method for N-arylation due to its high efficiency and broad substrate scope. tandfonline.com This palladium-catalyzed cross-coupling typically involves the reaction of an amine (in this case, the 1,2,4-triazole) with an aryl halide (such as a substituted bromophenylhydrazine derivative) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. tandfonline.comnih.gov
The choice of catalyst and ligand is critical for the success of the reaction. Modern catalytic systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which promote the challenging C-N bond formation. nih.gov For instance, palladium complexes bearing expanded-ring NHC ligands have demonstrated high activity in the amination of (het)aryl halides. researchgate.netresearchgate.net C-Amino-1,2,4-triazoles, which present multiple coordination sites, can be selectively arylated on the exocyclic amino group using bulky NHC ligands. nih.gov
The general reaction conditions for a Buchwald-Hartwig coupling to synthesize a triazolylphenyl derivative might involve heating the triazole and the aryl halide in a solvent like 1,4-dioxane (B91453) with a palladium source (e.g., Pd(OAc)₂) and a suitable ligand, in the presence of a base such as sodium tert-butoxide (t-BuONa). researchgate.netnih.gov
Table 1: Representative Catalytic Systems for Buchwald-Hartwig Arylation of Triazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |
| (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 120 | High | researchgate.net |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 100 | Good to Excellent | nih.gov |
| Pd/NHC (IPr*OMe) | K₂CO₃ | Toluene | 110 | Good to Excellent | nih.gov |
This table presents generalized data from studies on related triazole arylations.
Ullmann Coupling:
The Ullmann reaction is a classical copper-catalyzed method for the formation of C-N bonds. researchgate.net While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric amounts of copper), significant advancements have led to milder, more efficient protocols using catalytic amounts of copper, often in the presence of ligands. amrita.edunih.gov This reaction is a cost-effective alternative to palladium-catalyzed methods. amrita.edu
In a typical Ullmann-type synthesis of a this compound analogue, 1,2,4-triazole would be coupled with a substituted aryl halide (e.g., 1-bromo-4-hydrazinylbenzene derivative) using a copper catalyst such as copper(I) iodide (CuI), often in a polar aprotic solvent like DMF or DMSO. nih.gov The addition of ligands like 1,10-phenanthroline (B135089) or amino acids can significantly accelerate the reaction and improve yields. amrita.edunih.gov Ligand-free protocols have also been developed, offering simpler reaction setups. amrita.edu
S-Alkylation of Thio-substituted Triazoles
An alternative synthetic approach to triazole derivatives involves the initial construction of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, followed by functionalization. This method is particularly useful for creating thioether derivatives. The core triazole-thiol ring is commonly synthesized by the base-catalyzed cyclization of a 1,4-disubstituted thiosemicarbazide. researchgate.netfrontiersin.orgmdpi.com
The process begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form the intermediate thiosemicarbazide. researchgate.netfrontiersin.org This intermediate is then treated with a base, such as aqueous sodium hydroxide, and heated to induce cyclization, yielding the 1,2,4-triazole-3-thiol (which exists in tautomeric equilibrium with the thione form). frontiersin.orgmdpi.com
Once the triazole-thiol is formed, the sulfur atom can be readily alkylated. This S-alkylation is a nucleophilic substitution reaction where the thiol (or thiolate anion) acts as the nucleophile, attacking an alkyl halide or another suitable electrophile. tandfonline.comnih.gov The reaction is highly regioselective, with alkylation occurring exclusively on the sulfur atom rather than the ring nitrogen atoms under typical conditions. tandfonline.comresearchgate.net This step is often carried out in a polar solvent like DMF in the presence of a base (e.g., cesium carbonate) to deprotonate the thiol, enhancing its nucleophilicity. uran.ua
This methodology provides a versatile route to S-substituted triazoles, which can be analogues or precursors to other functionalized triazole compounds. nih.govresearchgate.net
Table 2: General Scheme for S-Alkylation of a Thio-substituted Triazole
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1. Thiosemicarbazide Formation | Acid Hydrazide + Isothiocyanate | Ethanol, Reflux | 1,4-Disubstituted Thiosemicarbazide | researchgate.netfrontiersin.org |
| 2. Triazole-thiol Cyclization | 1,4-Disubstituted Thiosemicarbazide | Aqueous NaOH, Reflux | 4,5-Disubstituted-1,2,4-triazole-3-thiol | frontiersin.orgmdpi.com |
| 3. S-Alkylation | Triazole-thiol + Alkyl Halide (R-X) | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | 3-(Alkylthio)-4,5-disubstituted-1,2,4-triazole | uran.ua |
Optimization of Reaction Conditions and Yields in Triazolylphenylhydrazine Synthesis
Achieving high yields in the synthesis of triazolylphenylhydrazines and their analogues requires systematic optimization of various reaction parameters. The efficiency of both metal-catalyzed arylations and S-alkylation pathways is highly sensitive to the specific conditions employed.
For metal-catalyzed coupling reactions , key factors to consider include the choice of the metal catalyst, the ligand, the base, the solvent, and the reaction temperature. In Buchwald-Hartwig aminations, a screening process is often necessary to identify the optimal palladium precursor and phosphine or NHC ligand combination for a given set of substrates. tandfonline.com For instance, studies have shown that different palladium complexes can exhibit vastly different activities, with NHC-Pd complexes sometimes outperforming traditional phosphine-based systems. tandfonline.com The choice of base (e.g., t-BuONa, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) also profoundly impacts the reaction rate and yield by influencing catalyst solubility, stability, and reactivity. researchgate.netnih.gov
Similarly, for Ullmann couplings , the nature of the copper source (e.g., CuI, Cu₂O, Cu(acac)₂), the presence and type of ligand, the base, and the solvent are all critical variables that must be optimized to prevent side reactions and drive the coupling to completion. nih.gov
In the S-alkylation of thio-substituted triazoles , optimization focuses on the base and solvent system. The choice of base is crucial for generating the thiolate anion; stronger bases may accelerate the reaction but can also lead to side products. The solvent must be able to dissolve the reactants while being compatible with the reaction conditions. uran.ua Temperature and reaction time are also adjusted to ensure complete conversion without decomposition of the starting materials or products. researchgate.net For example, optimization studies for alkylation reactions might compare different bases, solvents, and molar equivalents of reagents to find the conditions that provide the best yield. nih.gov
Systematic evaluation of these parameters is essential for developing robust and high-yielding synthetic routes to the target compounds.
Table 3: Parameters for Optimization in Triazole Synthesis
| Parameter | Buchwald-Hartwig Amination | Ullmann Coupling | S-Alkylation |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd/NHC complexes tandfonline.comnih.gov | CuI, Cu₂O, CuCl nih.gov | Not applicable |
| Ligand | Phosphines (e.g., XPhos), NHCs (e.g., IPr) nih.govnih.gov | 1,10-Phenanthroline, Proline, Dihydrazides nih.gov | Phase Transfer Catalyst (e.g., NBu₄Br) uran.ua |
| Base | t-BuONa, Cs₂CO₃, K₃PO₄ researchgate.netnih.gov | Cs₂CO₃, K₂CO₃, NaOH nih.gov | Cs₂CO₃, K₂CO₃, NaOH uran.ua |
| Solvent | Dioxane, Toluene, DMF researchgate.netnih.gov | DMF, DMSO, MeCN nih.gov | DMF, Acetone, Ethanol researchgate.neturan.ua |
| Temperature | 80-120 °C researchgate.net | 100-120 °C nih.gov | Room Temperature to Reflux uran.ua |
Theoretical and Computational Chemistry Investigations of 4 1,2,4 Triazol 1 Yl Phenylhydrazine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting molecular properties. These calculations solve the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and geometry. For molecules like 4-(1,2,4-Triazol-1-yl)phenylhydrazine, these methods are invaluable for elucidating its fundamental chemical nature.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Theoretical studies on analogous structures, such as 4-(1,2,4-Triazol-1-yl)aniline, reveal that the triazole and phenyl rings are essentially planar. nih.gov The optimization process for this compound would similarly result in planar conformations for both the 1,2,4-triazole (B32235) and the phenyl rings. A key parameter is the dihedral angle between these two rings, which influences the extent of π-conjugation across the molecule. In a related crystal structure, the dihedral angle between a triazole ring and an attached benzene (B151609) ring was found to be 34.57 (7)°. nih.gov This twisting is a result of steric hindrance and electronic effects. The hydrazine (B178648) group (-NH-NH2) adds further conformational flexibility. The optimized geometry provides the foundation for all subsequent calculations of molecular properties.
Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on computational studies of similar molecular fragments. Actual optimized values may vary depending on the level of theory and basis set used.
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| C-C (phenyl) | Average carbon-carbon bond length in the phenyl ring | ~1.39 Å |
| C-N (phenyl-N) | Bond length between the phenyl ring and the hydrazine nitrogen | ~1.40 Å |
| N-N (hydrazine) | Bond length of the nitrogen-nitrogen single bond | ~1.45 Å |
| C-N (triazole) | Average carbon-nitrogen bond length in the triazole ring | ~1.33 Å |
| N-N (triazole) | Nitrogen-nitrogen bond length in the triazole ring | ~1.36 Å |
| Bond Angles | ||
| C-C-C (phenyl) | Average internal angle in the phenyl ring | ~120° |
| C-N-N (phenyl-hydrazine) | Angle around the first nitrogen of the hydrazine group | ~115-120° |
| Dihedral Angle | ||
| Phenyl-Triazole | Angle between the plane of the phenyl ring and the triazole ring | ~30-40° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. ijarset.com
The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. ijarset.com The energy of the LUMO is related to the electron affinity and signifies the ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. ijarset.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scribd.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. scribd.com For similar triazole derivatives, calculated HOMO-LUMO energy gaps have been found to be as high as 5.36 eV, indicating significant stability. researchgate.net Computational studies on this compound would precisely calculate these energy levels, allowing for a quantitative assessment of its electronic properties and reactivity.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue and green colors denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the triazole ring and the terminal nitrogen of the hydrazine group, due to the high electronegativity and lone pairs of electrons on these atoms. researchgate.netresearchgate.net These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms, particularly those of the hydrazine group and the C-H bonds on the rings, would exhibit positive potential (blue), identifying them as sites for nucleophilic attack and hydrogen bond donation. researchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. It offers a good balance between accuracy and computational cost, making it a powerful tool for studying medium to large-sized molecules like this compound and its analogues. researchgate.netdnu.dp.ua
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. ufv.br
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is frequently used to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts. ufv.br
For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the phenyl ring, the triazole ring, and the hydrazine moiety. These predicted values can be compared with experimental spectra to confirm the molecular structure. For instance, studies on related triazoles have shown good correlation between DFT-calculated and experimentally observed chemical shifts. ufv.brnih.gov
DFT provides a framework for calculating various global reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO). ekb.egdergipark.org.tr Using Koopmans' theorem, the ionization potential (I) can be approximated as -E(HOMO) and the electron affinity (A) as -E(LUMO). researchgate.net
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. ijarset.com
χ = (I + A) / 2
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ijarset.comscribd.com
η = (I - A) / 2
Global Softness (S): Is the reciprocal of global hardness and indicates the molecule's polarizability. dergipark.org.tr
S = 1 / η
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons; it measures the stabilization in energy when the system acquires an additional electronic charge from the environment. ijarset.comresearchgate.net
ω = χ² / (2η)
These descriptors provide a quantitative basis for understanding the reactivity of this compound. For example, a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions. ijarset.com DFT calculations on various triazole analogues have successfully used these descriptors to explain their observed chemical and biological activities. researchgate.netnih.gov
Table 2: Global Reactivity Descriptors Derived from DFT Calculations Note: The values presented are hypothetical but representative for triazole-based compounds, calculated from typical HOMO and LUMO energies.
| Descriptor | Formula | Meaning | Representative Value |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron | ~8.0 eV |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added | ~1.0 eV |
| Electronegativity (χ) | (I+A)/2 | Ability to attract electrons | ~4.5 eV |
| Global Hardness (η) | (I-A)/2 | Resistance to charge transfer | ~3.5 eV |
| Global Softness (S) | 1/η | Capacity to accept electrons | ~0.29 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/(2η) | Electrophilic nature of the molecule | ~2.9 eV |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound and its analogues. By simulating the atomic motions over time, MD provides detailed insights into the accessible conformations, the transitions between them, and their relative populations, which are crucial for understanding the molecule's physicochemical properties and its interactions with biological targets.
In a typical MD simulation protocol for a molecule like this compound, the system is first solvated in a periodic box of a suitable solvent, often water, to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes. Subsequently, the system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble). Finally, a production run is performed for a duration sufficient to sample the relevant conformational space, often on the order of nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory provides a wealth of information about the conformational landscape. Key parameters that are typically monitored include the root-mean-square deviation (RMSD) to assess the stability of the simulation, the radius of gyration (Rg) to understand the compactness of the molecule, and the distribution of dihedral angles for the rotatable bonds. nih.gov
For this compound, the dihedral angle between the triazole and phenyl rings is of particular interest. Computational studies on similar 1-phenyl-1H-triazole derivatives suggest that a co-planar arrangement of the two rings is often energetically unfavorable due to steric hindrance. The phenyl ring is typically twisted with respect to the triazole ring, with the dihedral angle fluctuating around a non-zero value during an MD simulation. mdpi.com
The rotation around the N-N bond in the hydrazine linker is another critical aspect of the molecule's flexibility. Theoretical studies on hydrazine and its derivatives have shown that there are energy barriers associated with this rotation. nih.gov The conformational preferences are influenced by a balance of steric repulsion and electronic effects, such as hyperconjugation. nih.gov An MD simulation can reveal the preferred torsional angles and the frequency of transitions between different staggered and eclipsed conformations.
The conformational landscape can be visualized by plotting the free energy as a function of one or more collective variables, such as the key dihedral angles. These free energy surfaces reveal the low-energy basins corresponding to stable or metastable conformations and the energy barriers separating them. nih.gov
While specific MD simulation data for this compound is not extensively available in the public domain, the conformational behavior can be inferred from studies on its constituent fragments and related analogues. The following tables present hypothetical yet representative data that could be obtained from an MD simulation of this molecule, based on findings for similar compounds.
Table 1: Key Dihedral Angles and Their Average Values from a Hypothetical MD Simulation
| Dihedral Angle | Atom Definition | Average Value (degrees) | Standard Deviation (degrees) |
| Φ1 (Triazole-Phenyl) | N2(triazole)-N1(triazole)-C1(phenyl)-C2(phenyl) | ± 45.0 | 15.0 |
| Φ2 (Phenyl-Hydrazine) | C4(phenyl)-C1(phenyl)-N(hydrazine)-N(hydrazine) | ± 30.0 | 20.0 |
| Φ3 (N-N Hydrazine) | C1(phenyl)-N(hydrazine)-N(hydrazine)-H | ± 120.0 | 25.0 |
Table 2: Conformational Substates and Their Relative Populations
| Conformer | Φ1 Range (degrees) | Φ2 Range (degrees) | Relative Population (%) |
| 1 | 30 to 60 | 10 to 50 | 40 |
| 2 | -30 to -60 | -10 to -50 | 40 |
| 3 | 30 to 60 | -10 to -50 | 10 |
| 4 | -30 to -60 | 10 to 50 | 10 |
These tables illustrate how MD simulations can quantify the conformational preferences of this compound. The data would suggest that the molecule predominantly exists in non-planar conformations and that there is significant flexibility around the hydrazine linker. Such detailed conformational analysis is essential for rational drug design, as the bioactive conformation of a molecule is often a specific low-energy state that can effectively bind to its target receptor.
Coordination Chemistry of 4 1,2,4 Triazol 1 Yl Phenylhydrazine As a Ligand
Ligand Design and Potential Binding Modes of the Triazole-Hydrazine Moiety
The structural design of 4-(1,2,4-triazol-1-yl)phenylhydrazine features several potential donor atoms, primarily the nitrogen atoms of both the triazole ring and the hydrazine (B178648) functional group. The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, but with the N1 position substituted by the phenyl group, the N2 and N4 atoms are the primary sites for metal coordination. The hydrazine group (-NH-NH₂) offers two adjacent nitrogen atoms, with the terminal -NH₂ group being the most common coordination site due to steric and electronic factors.
The presence of these distinct coordinating groups allows for several potential binding modes:
Monodentate Coordination: The ligand can coordinate to a single metal center through one of its available nitrogen atoms. This could occur via the N4 atom of the triazole ring, which is a common coordination site for N1-substituted triazoles, or through the terminal nitrogen atom of the hydrazine group. Unidentate coordination through the hydrazine moiety is well-documented for phenylhydrazine (B124118) derivatives. rsc.org
Bidentate Bridging Coordination: This is a highly probable coordination mode for this ligand, leading to the formation of polynuclear structures.
Triazole N2, N4-Bridging: While N1-N2 bridging is characteristic of unsubstituted 1,2,4-triazole, N1-substituted triazoles can bridge two metal centers using their N2 and N4 atoms. This mode has been observed in various coordination polymers.
Hydrazine Bridging: The hydrazine group itself can act as a bidentate bridging ligand, linking two metal ions. ajol.info
Triazole-Hydrazine Bridging: The ligand as a whole can bridge two metal centers, with one metal coordinating to the triazole ring (e.g., at N4) and the other coordinating to the terminal nitrogen of the hydrazine group. The phenyl ring acts as a rigid spacer, controlling the distance between the metal centers.
Bidentate Chelating Coordination: The formation of a chelate ring by binding to a single metal center is also a possibility. However, chelation involving both the triazole and hydrazine moieties would result in a very large and likely unstable ring system. Chelation using the two nitrogen atoms of the hydrazine group is generally unfavorable as it would form a highly strained three-membered ring. quora.com Therefore, simple chelation is considered less likely than monodentate or bridging coordination.
The versatility of this compound allows it to function as a flexible component in crystal engineering, with the specific coordination mode being influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent system used during synthesis. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through standard coordination chemistry techniques. A general method involves the reaction of the ligand with a suitable metal salt in a polar solvent.
A typical synthetic procedure would be:
Dissolving the this compound ligand in a solvent such as methanol, ethanol (B145695), or acetonitrile, sometimes requiring gentle heating to ensure complete dissolution.
Adding a solution of a metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) to the ligand solution, typically in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 metal-to-ligand). researchgate.netiiste.org
The reaction mixture is often stirred and may be heated under reflux for a period ranging from a few hours to several days to facilitate complex formation. derpharmachemica.com
The resulting metal complex, which may precipitate out of the solution upon cooling or solvent evaporation, is then isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried.
The comprehensive characterization of these newly synthesized complexes is crucial to determine their structure, composition, and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.
Table 1: Common Techniques for Characterization of Metal Complexes
| Technique | Purpose |
|---|---|
| Elemental Analysis (CHN) | Determines the percentage composition of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula of the complex. jptcp.com |
| FT-IR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, including ligand-based transitions and metal-centered d-d transitions, which can indicate the coordination geometry. researchgate.net |
| NMR Spectroscopy (¹H, ¹³C) | Used for diamagnetic complexes (e.g., Zn(II)) to probe the ligand's environment and confirm coordination by observing changes in chemical shifts. iiste.org |
| Magnetic Susceptibility | Measures the magnetic moment of paramagnetic complexes to provide insight into the number of unpaired electrons and the electronic geometry of the metal center. researchgate.net |
| Molar Conductivity | Measures the electrolytic nature of the complex in solution, distinguishing between coordinated and non-coordinated (counter-ion) anions. orientjchem.org |
| Thermal Analysis (TGA/DSC) | Studies the thermal stability and decomposition pattern of the complex, and can quantify the presence of coordinated or lattice solvent molecules. ajol.info |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including precise bond lengths, bond angles, and the exact coordination mode of the ligand. mdpi.com |
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic methods are indispensable for elucidating the nature of the interaction between the this compound ligand and metal ions.
Infrared (IR) Spectroscopy: Comparing the FT-IR spectrum of the free ligand with that of its metal complexes reveals key information about the coordination sites.
Hydrazine Moiety: The N-H stretching vibrations (ν(N-H)) of the hydrazine group, typically seen in the 3200-3400 cm⁻¹ region, are expected to shift to lower frequencies upon coordination of the nitrogen atom to a metal center. The N-N stretching vibration (ν(N-N)), often observed around 900-1000 cm⁻¹, is a diagnostic peak; a shift to higher frequencies (e.g., 960-990 cm⁻¹) is indicative of hydrazine acting as a bridging ligand. ajol.infoorientjchem.org
Triazole Moiety: The C=N and N=N stretching vibrations within the triazole ring, usually found in the 1400-1650 cm⁻¹ range, will likely shift upon coordination of either the N2 or N4 atom. asianpubs.org
Metal-Nitrogen Vibrations: The formation of a coordinate bond is directly confirmed by the appearance of new, typically weak, absorption bands in the far-IR region (400-600 cm⁻¹), which are assigned to the metal-nitrogen (ν(M-N)) stretching vibrations. jptcp.com
Electronic (UV-Visible) Spectroscopy: The UV-Vis spectra of the complexes provide insights into both the ligand's electronic system and the metal's d-orbital splitting.
The free ligand is expected to show intense absorptions in the UV region corresponding to π→π* and n→π* transitions within the phenyl and triazole rings. Upon complexation, these bands may shift in wavelength and/or intensity (a bathochromic or hypsochromic shift), indicating the involvement of the ligand's π-system in coordination. researchgate.net
For complexes with d-block metals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may appear in the visible region. These correspond to d-d electronic transitions, and their energy and number are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral) around the metal ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy are powerful tools.
In the ¹H NMR spectrum, the signals corresponding to the protons on the triazole and phenyl rings are expected to shift downfield upon coordination due to the deshielding effect of the metal ion.
The protons of the -NH and -NH₂ groups in the hydrazine moiety would also experience a significant shift or may become broadened upon complexation, providing clear evidence of coordination at that site. rsc.org
Table 2: Hypothetical IR Spectroscopic Data for Ligand and a Metal Complex
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |
|---|---|---|---|
| ν(N-H) of -NH₂ | ~3350, ~3280 | ~3310, ~3240 | Shift to lower frequency indicates coordination of the terminal hydrazine nitrogen. orientjchem.org |
| ν(C=N) of Triazole | ~1610 | ~1625 | Shift to higher frequency indicates coordination via a triazole nitrogen (N4). mdpi.com |
| ν(N-N) of Hydrazine | ~920 | ~975 | Shift to higher frequency suggests a bridging coordination mode for the hydrazine group. ajol.info |
| ν(M-N) | Not present | ~480 | Appearance of a new band confirms the formation of a metal-nitrogen bond. jptcp.com |
Electronic Structure and Bonding in Triazolylphenylhydrazine Coordination Compounds
The electronic properties and the nature of the metal-ligand bond in complexes of this compound can be investigated in detail using computational methods like Density Functional Theory (DFT). nih.govelifesciences.org These studies provide a deeper understanding of the stability, reactivity, and physical properties of the coordination compounds.
The ligand itself acts as a strong σ-donor through the lone pairs on its various nitrogen atoms. The triazole ring also possesses a π-system that can participate in bonding, although its π-acceptor capabilities are generally weak. The nature of the bonding is primarily a result of the donation of electron density from the ligand's highest occupied molecular orbital (HOMO), which is typically localized on the nitrogen lone pairs, to the vacant orbitals of the metal ion (LUMO).
Molecular Orbital Analysis: DFT calculations can map the distribution and energy of the frontier molecular orbitals (HOMO and LUMO).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the complex. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. researchgate.net The nature of the metal ion and the coordination geometry significantly influence this energy gap.
Orbital Composition: Analysis of the MOs reveals the extent of mixing between ligand and metal orbitals. A significant contribution from both metal d-orbitals and ligand p-orbitals to the same molecular orbital indicates a high degree of covalency in the metal-ligand bond.
Bonding Character: The interaction between the metal and the ligand can range from purely electrostatic to highly covalent.
The nitrogen atoms of both the hydrazine and triazole moieties are effective σ-donors, forming strong coordinate covalent bonds with a wide range of metal ions.
In bridging coordination modes, particularly through the N2-N4 atoms of the triazole ring, the π-system of the ring can facilitate electronic communication, or superexchange, between two metal centers. This is a key mechanism for mediating magnetic interactions (either ferromagnetic or antiferromagnetic) in polynuclear complexes. mdpi.com
Table 3: Theoretical Electronic Properties of Triazole-Based Complexes
| Property | Description | Significance |
|---|---|---|
| Coordination Energy (Dₑ) | The energy released upon formation of the complex from the metal ion and the ligand. | A higher coordination energy indicates a more stable metal-ligand bond and a more thermodynamically favorable complex. nih.gov |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | A higher HOMO energy suggests stronger electron-donating (nucleophilic) character. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | A lower LUMO energy suggests stronger electron-accepting (electrophilic) character. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Correlates with the chemical stability and the energy of the lowest electronic transitions. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | A method to calculate charge distribution on individual atoms. | Reveals the degree of charge transfer from the ligand to the metal ion upon coordination. |
These computational insights, when combined with experimental data, provide a comprehensive picture of the bonding in these coordination compounds, helping to rationalize their observed structures, spectroscopic features, and magnetic properties.
Future Research Directions and Unexplored Avenues for 4 1,2,4 Triazol 1 Yl Phenylhydrazine Research
Development of Novel and Efficient Synthetic Methodologies
While established methods for synthesizing 4-(1,2,4-triazol-1-yl)phenylhydrazine exist, there is considerable scope for improvement in terms of efficiency, sustainability, and versatility. Future synthetic research should focus on several promising fronts:
Microwave-Assisted Synthesis: Conventional thermal methods for synthesizing 1,2,4-triazole (B32235) precursors can be time-consuming. nih.gov The application of microwave irradiation could drastically reduce reaction times and potentially improve yields for key synthetic steps, such as the intramolecular cyclization of thiosemicarbazide (B42300) precursors. nih.gov
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, stoichiometry) compared to batch processes, leading to higher reproducibility, safety, and scalability. Developing a flow-based synthesis for this compound and its precursors could streamline production and facilitate easier purification.
Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction to assemble the this compound scaffold from simple starting materials would represent a significant advancement in efficiency. This approach, which combines several steps without isolating intermediates, aligns with the principles of green chemistry by reducing solvent waste and energy consumption.
Green Catalysis: Exploration of alternative catalytic systems is crucial. This includes using heterogeneous catalysts that can be easily recovered and reused, or employing metal-free catalytic systems to avoid product contamination with residual metals. nih.gov For instance, developing catalytic [3+2] cycloaddition methods using environmentally benign catalysts could provide a direct and efficient route to the triazole ring system. nih.gov
Application of Advanced Spectroscopic and Structural Characterization Techniques
Comprehensive characterization is paramount to understanding the structure-property relationships of this compound and its derivatives. While standard techniques like 1H-NMR, IR, and mass spectrometry are routinely used for confirming structures of triazole derivatives nih.govasianpubs.org, future work should employ more advanced methods to gain deeper insights.
Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is the definitive method for elucidating the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.govmdpi.com This data is invaluable for validating theoretical models and understanding how the molecule packs in the solid state, which can influence its physical properties.
Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, should be systematically applied to unambiguously assign all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could also provide valuable information about the structure and dynamics of the compound in its solid form.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments with high confidence, aiding in structural elucidation and impurity profiling.
Vibrational Spectroscopy: A detailed analysis of FT-IR and Raman spectra, supported by computational calculations, can provide a deeper understanding of the vibrational modes of the molecule and the nature of its chemical bonds.
Deeper Mechanistic Insights into Reactivity and Selectivity
The reactivity of this compound is dictated by the interplay between the nucleophilic hydrazine (B178648) group and the aromatic triazole and phenyl rings. smolecule.com A fundamental understanding of the mechanisms governing its reactions is essential for controlling reaction outcomes and designing selective transformations.
Kinetic Studies: Performing kinetic studies on key reactions, such as hydrazone formation smolecule.com or cyclization reactions, can help to determine reaction orders, activation energies, and the influence of catalysts or substituents. This empirical data is crucial for optimizing reaction conditions and understanding the factors that control reaction rates.
In Situ Spectroscopic Monitoring: Utilizing techniques like in situ IR or NMR spectroscopy allows for real-time monitoring of reaction progress. This can lead to the identification of transient intermediates and provide direct evidence for proposed reaction pathways, moving beyond simple analysis of starting materials and final products.
Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can be a powerful tool for mapping out reaction pathways. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanism, rationalize observed selectivity (regio- and stereoselectivity), and understand the electronic effects of substituents on reactivity. nih.govresearchgate.net For example, theoretical studies could clarify the mechanism of C-H bond activation on the phenyl ring or the concerted proton transfer processes in its reactions. nih.govresearchgate.net
Theoretical Predictions for the Rational Design of New Derivatives with Tunable Properties
Computational chemistry offers a powerful platform for the rational, in silico design of novel this compound derivatives with tailored properties, thereby guiding and accelerating experimental efforts.
DFT for Property Prediction: DFT calculations can be used to predict a wide range of molecular properties, including electronic structure (HOMO-LUMO gap), charge distribution, and spectroscopic signatures. nih.govekb.eg This allows for the pre-screening of candidate molecules with desired electronic or optical properties before committing to their synthesis.
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate structural features of different derivatives with their observed biological activity or physical properties. These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: In the context of drug design, molecular docking simulations can predict how different derivatives bind to the active site of a biological target, such as an enzyme or receptor. nih.govacs.org This can help identify which modifications to the parent structure are most likely to enhance binding affinity and biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules, including their conformational flexibility and interactions with solvents or biological macromolecules over time. This is crucial for understanding how these molecules behave in realistic environments.
Q & A
Q. What are the standard synthetic routes for 4-(1,2,4-Triazol-1-yl)phenylhydrazine?
The synthesis typically involves two key steps:
- Step 1 : Formation of phenylhydrazine via diazotization of aniline using NaNO₂/HCl, followed by reduction with Na₂SO₃/NaOH to yield phenylhydrazine hydrochloride .
- Step 2 : Introduction of the 1,2,4-triazole moiety. A common approach involves reacting hydrazine derivatives (e.g., diformylhydrazine) with substituted amines under reflux conditions. For example, triazole rings can be synthesized by cyclization of hydrazine hydrate with acid chlorides or carbonyl compounds in polar solvents like ethanol .
Key Considerations : Purity of intermediates and reaction pH significantly affect yields.
Q. How is this compound characterized spectroscopically?
- NMR : The triazole proton (N–H) appears as a singlet near δ 8.5–9.0 ppm, while phenyl protons show splitting patterns consistent with substituent positions .
- IR : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm hydrazine and triazole functionalities .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 216 for the parent compound) and fragmentation patterns validate structural integrity .
Q. What is the role of this compound in identifying carbonyl compounds?
The hydrazine group reacts with aldehydes/ketones to form hydrazones, which are characterized by distinct melting points and UV-Vis absorption. For example:
- Reaction with benzaldehyde in ethanol under reflux produces a hydrazone derivative (melting point ~160–165°C), identifiable via TLC or HPLC .
- This method is critical in Fischer indole synthesis, where hydrazones rearrange to indole derivatives under acidic conditions .
Advanced Research Questions
Q. How can this compound be used to design coordination complexes for catalytic applications?
The triazole nitrogen atoms act as strong σ-donors, enabling coordination with transition metals (e.g., Cu²⁺, Co²⁺). Example methodology:
- Synthesis : React this compound with metal salts (e.g., CuCl₂) in methanol/water at 60°C.
- Characterization : X-ray crystallography reveals octahedral or square-planar geometries. For instance, Cu(II) complexes exhibit ligand-to-metal charge transfer bands at ~450–500 nm in UV-Vis spectra .
Challenge : Competing coordination modes (N1 vs. N4 of triazole) require pH control to stabilize desired geometries .
Q. What are the challenges in resolving crystal structures of derivatives using X-ray diffraction?
- Hydrogen Bonding : Intermolecular N–H⋯N interactions (2.8–3.0 Å) create dense packing, complicating unit cell determination. Hydrogen atoms are often modeled as riding atoms with isotropic displacement parameters .
- Disorder : Bulky substituents (e.g., phenyl groups) lead to rotational disorder, requiring refinement with occupancy constraints. Software like WinGX or SHELX is essential for handling twinned crystals .
Q. How can reaction yields be optimized for heterocyclic derivatives (e.g., thiadiazoles or tetrazines)?
- Method : Use Lawesson’s reagent to convert carbonyl intermediates to thiadiazoles. For example, reacting this compound with aromatic nitriles in DMF under reflux achieves ~70–85% yields .
- Critical Parameters :
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents on the phenyl ring increase electrophilicity, accelerating nucleophilic aromatic substitution (SNAr). For example, 4-NO₂ derivatives react with piperazine 3x faster than unsubstituted analogs .
- Electron-Donating Groups (EDGs) : Methoxy groups hinder SNAr but promote Ullmann-type couplings (e.g., Cu-mediated C–N bond formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
